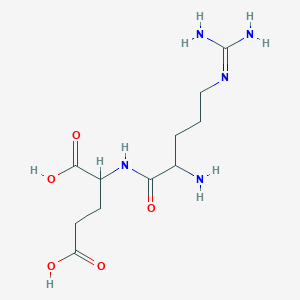

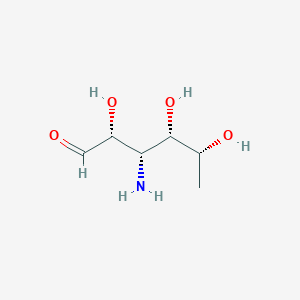

H-arg-glu-OH

描述

The compound H-arg-glu-OH, which appears to be a dipeptide composed of the amino acids arginine (Arg) and glutamic acid (Glu), is not directly studied in the provided papers. However, the individual amino acids and their effects on various biological and chemical processes are discussed. For instance, arginine is known to induce hydroxyapatite (HA) precipitation faster and in larger amounts than glutamic acid when bound to carboxylated graphene oxide (CGO) in simulated body fluids, due to its ability to attract both Ca2+ and PO4^3- ions . Glutamic acid, being negatively charged, exposes carboxyl groups only, which affects its interaction with ions differently compared to arginine . Additionally, arginine is a key intermediate in the biosynthesis of hydroxyarginine, an important compound for the production of the antibiotic viomycin .

Synthesis Analysis

The synthesis of related compounds involves complex multi-enzyme cascades and protein engineering, as demonstrated in the production of 3-hydroxyarginine (3-OH-Arg), where L-Arg and L-Glu are used as substrates . The optimization of substrate molar ratios and the establishment of a fed-batch process have led to the highest biosynthetic yield of 3-OH-Arg to date, indicating a promising strategy for the commercial production of hydroxylated amino acids .

Molecular Structure Analysis

The molecular structure of peptides containing arginine and glutamic acid is crucial for their biological function. For example, the ginseng tetrapeptide H-L-Val-γ-D-Glu-D-Arg-Gly-OH has a rigid backbone based on intramolecular hydrogen bonds, which is determined using NMR and computational techniques . This rigid structure is essential for the peptide's biological activity.

Chemical Reactions Analysis

The reactivity of amino acids like arginine and glutamic acid in peptides can be influenced by the presence of protecting groups and the conditions of peptide synthesis. For instance, the introduction of the γ-t-butyl ester of glutamic acid and the use of mild acid catalysis for the removal of protecting groups are strategies employed to improve the synthesis of peptides like the decapeptide H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly-OH .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids and their derivatives can significantly impact their applications. For example, hydroxylated graphene (G-OH), which contains hydroxyl groups, exhibits excellent biocompatibility, reversible changes in wettability and electrical conductivity, and provides a favorable microenvironment for cell adhesion and proliferation . These properties are essential for the potential use of such materials in biomedical applications like bone, vessel, and skin regeneration .

科学研究应用

氨基酸衍生物的氧化:Uranga 等人(2018 年)的研究探索了包括 H-arg-glu-OH 在内的氨基酸衍生物被羟基自由基 (•OH) 氧化的过程。该氧化过程对于理解氨基酸在氧化应激条件下的行为非常重要,并且可以适用于研究代谢过程和药物开发 (Uranga 等人,2018 年).

蛋白质中的氢键结构:Takei 等人(2008 年)研究了蛋白质中羧基的氢键结构,包括那些涉及谷氨酸等氨基酸的氢键结构。了解这些结构对于破译酶机制和蛋白质功能至关重要,对生物化学和药理学等领域产生影响 (Takei 等人,2008 年).

羟基精氨酸的生产:Mao 等人(2020 年)展示了一种生物催化方法,用于生产 3-羟基精氨酸,这是合成紫omycin 等抗生素的关键中间体。这项研究突出了在抗生素合成和生物技术应用中使用 H-arg-glu-OH 衍生物的潜力 (Mao 等人,2020 年).

细胞骨架和核基质蛋白表达:Khavinson 等人(2012 年)发现四肽 H-Ala-Glu-Asp-Arg-OH 可以增强细胞骨架和核基质蛋白的表达。这一发现对细胞生物学具有重要意义,可能对开发与细胞增殖和凋亡相关的疾病的治疗方法产生影响 (Khavinson 等人,2012 年).

抗菌活性增强:Xing 等人(2018 年)研究了 G-四链体/血红素复合物,它可以催化 H2O2 分解产生羟基自由基。该反应具有很高的抗菌性能,表明 H-arg-glu-OH 衍生物在开发新型抗菌治疗方法中具有潜在应用 (Xing 等人,2018 年).

乳糖转运酶的转运机制:Sahin-Tóth 和 Kaback(2001 年)探讨了包括精氨酸和谷氨酸在内的氨基酸在大肠杆菌乳糖转运酶的转运机制中的作用。这项研究有助于我们理解膜转运蛋白中的分子机制,这对于药理学和分子生物学至关重要 (Sahin-Tóth 和 Kaback,2001 年).

氧化还原稳态和信号传导:Albrecht 等人(2011 年)使用基因编码的氧化还原探针绘制了果蝇中的谷胱甘肽氧化还原电位和过氧化氢。他们的发现提供了对氧化还原稳态和信号传导的见解,这对于理解氧化应激和相关疾病至关重要 (Albrecht 等人,2011 年).

安全和危害

未来方向

Arginine and its salts, including “H-arg-glu-OH”, have been used in research and in approved protein injectables due to their unique properties . They are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The use of arginine as a viscosity reducer and protein stabilizer in high concentration formulations is expected to be a future trend in the biopharmaceutical industry .

属性

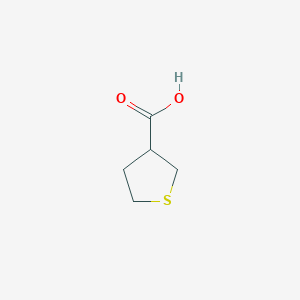

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKJBCPRWWGPEY-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

H-arg-glu-OH | |

CAS RN |

15706-89-5 | |

| Record name | L-Arginyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)